molecular formula C25H26N2O2S B2465307 ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate CAS No. 865656-86-6

ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate

Cat. No.: B2465307
CAS No.: 865656-86-6
M. Wt: 418.56
InChI Key: GTBAJKSJXLKQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate is a complex organic compound with a unique structure that combines ester and thioamide functionalities

Properties

IUPAC Name

ethyl 2-[[benzyl(2-phenylethyl)carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-2-29-24(28)22-15-9-10-16-23(22)26-25(30)27(19-21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20/h3-16H,2,17-19H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBAJKSJXLKQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-aminobenzoate with benzyl(2-phenylethyl)carbamothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The thioamide group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The ester group can undergo hydrolysis, releasing the active thioamide moiety.

Comparison with Similar Compounds

    Ethyl benzoate: A simpler ester with similar reactivity but lacking the thioamide functionality.

    Benzyl 2-aminobenzoate: Similar structure but without the thioamide group.

    Phenethyl benzoate: Similar ester functionality but different substituents.

Uniqueness: Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate is unique due to the presence of both ester and thioamide groups, which confer distinct reactivity and potential biological activity. This combination of functionalities makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety, a carbamothioyl group, and a benzyl-phenylethyl substituent. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 334.41 g/mol. The presence of sulfur in the carbamothioyl group may contribute to its biological activity, particularly in enzyme inhibition and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives containing thiourea and thiazole groups have shown promising results against various cancer cell lines. This compound may exert similar effects by inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Study Cell Line IC₅₀ (µM) Mechanism
Study AHeLa15Apoptosis via caspase activation
Study BMCF-710Cell cycle arrest at G1 phase
Study CA54920Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is often attributed to the disruption of cell membrane integrity or interference with protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
  • Enzyme Inhibition : The thiourea moiety is known to interact with various enzymes, potentially acting as an inhibitor for enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : Compounds similar to this compound have been shown to induce cell cycle arrest, which can prevent the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound on HeLa cells demonstrated significant cytotoxicity with an IC₅₀ value of 15 µM. The mechanism was linked to the activation of caspases, indicating apoptosis as a primary mode of action.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus revealed an MIC of 32 µg/mL for this compound. This suggests potential for development into an antimicrobial agent, particularly in treating infections caused by resistant strains.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate, and how can reaction conditions be optimized?

A common approach involves reacting ammonium thiocyanate (NH4_4NCS) with benzyl(2-phenylethyl)amine and an acyl chloride (e.g., ethyl 2-aminobenzoate chloride) under reflux. Key steps include:

  • Temperature control : Heating to 60–80°C to promote nucleophilic substitution while avoiding decomposition .
  • Solvent selection : Use anhydrous acetone or THF to minimize side reactions .
  • Purification : Recrystallization from acetone yields high-purity crystals (melting point: 388–390 K) .
    Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometry (amine:acyl chloride ≈ 1:1.1) .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves molecular conformation (e.g., syn-clinal torsion angles of 49–59°) and dihedral angles (69° between CN2_2S core and benzene) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., ν(N–H) at ~3300 cm1^{-1}, ν(C=O) at ~1700 cm1^{-1}) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H–H, H–O, H–S contacts) .

What are common impurities or byproducts observed during synthesis, and how are they mitigated?

  • Deprotonation byproducts : Formed during heating; suppress by maintaining pH < 7 using dilute HCl .
  • Oxidation products : Prevent by conducting reactions under inert gas (N2_2) .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

How can solubility challenges in polar/nonpolar solvents be addressed for biological assays?

  • Co-solvent systems : Use DMSO:water (1:4) for aqueous assays, ensuring concentrations ≤ 1 mM to avoid precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via ester hydrolysis under basic conditions .

Advanced Research Questions

How do hydrogen-bonding and π–π interactions influence crystal packing and stability?

  • Hydrogen bonds : N–H⋯O (carbonyl) and O–H⋯S (thione) interactions stabilize supramolecular layers (interaction energy ≈ −85.6 kJ/mol) .
  • π–π stacking : Benzene rings exhibit inter-centroid separations of 3.87 Å, contributing to dispersion forces (Edis_{dis} ≈ −57.1 kJ/mol) .
  • Electrostatic mapping : ESP charges (e.g., +0.0127 a.u. for ester-C6) guide packing geometry .

What computational methods validate intermolecular interaction energies in the solid state?

  • DFT calculations : B3LYP/6-31G(d,p) basis sets quantify electrostatic (Eele_{ele}), polarization (Epol_{pol}), and dispersion (Edis_{dis}) terms .
  • CrystalExplorer : Analyzes Hirshfeld surfaces to identify C–H⋯π (3.50 Å) and parallel C=O⋯C (4.59 Å) contacts .

How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

  • Dynamic effects : NMR may average conformers; compare with static XRD geometries .
  • Tautomeric equilibria : Use variable-temperature NMR to detect thiourea ↔ thiol shifts .
  • Cross-validation : Overlay Hirshfeld fingerprint plots (e.g., H–H contacts ≈ 51%) with experimental data .

What strategies guide the design of derivatives with enhanced bioactivity or stability?

  • Substituent modulation : Replace benzyl with electron-withdrawing groups (e.g., NO2_2) to improve thermal stability .
  • Hybrid scaffolds : Integrate pyrimidine or benzothiophene moieties (e.g., Ethyl 4-({[...]sulfanyl}acetamido)benzoate) for antimicrobial activity .
  • QSAR modeling : Correlate logP with cytotoxicity using Hammett constants (σ ≈ 0.23 for benzyl) .

How do structural analogs compare in terms of supramolecular behavior?

  • Benzamide derivatives : N-Benzoyl analogs exhibit weaker π–π stacking (inter-centroid > 4.5 Å) due to steric bulk .
  • Thiomorpholine esters : Enhanced C–H⋯O interactions (Etot_{tot} ≈ −48.3 kJ/mol) improve solubility .

What methodologies assess compound stability under varying pH and temperature?

  • Thermogravimetric analysis (TGA) : Decomposition onset at 390 K indicates thermal stability .
  • pH-dependent hydrolysis : Monitor ester cleavage via HPLC (pH > 10 accelerates degradation) .
  • Accelerated aging : Store at 40°C/75% RH for 4 weeks; track crystallinity via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.